5-Ethyl-demethyl Lercanidipine

Description

Role within the Dihydropyridine (B1217469) Calcium Channel Blocker Class

Lercanidipine (B1674757) is a member of the dihydropyridine class of calcium channel blockers, a group of drugs primarily used to treat hypertension. daicelpharmastandards.comnih.govnps.org.au These compounds exert their therapeutic effect by inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. nps.org.au 5-Ethyl-demethyl Lercanidipine, as a close structural analogue of Lercanidipine, also retains the core dihydropyridine ring system essential for this pharmacological activity. It is recognized as an impurity of Lercanidipine and functions as an antagonist of L-type calcium channels, similar to its parent compound.

Role within the Dihydropyridine Calcium Channel Blocker Class

Academic Significance as a Process and Degradation Impurity

The significance of this compound in pharmaceutical research stems from its classification as both a process and degradation impurity of Lercanidipine. daicelpharmastandards.comnih.gov Process impurities are substances that are formed during the manufacturing of the API, while degradation products result from chemical changes in the drug substance over time due to factors like heat, light, or hydrolysis. daicelpharmastandards.com

The formation of this compound can occur during the synthesis of Lercanidipine, particularly through transesterification side reactions. For instance, exposure to acidic conditions or the presence of ethanol (B145695) residues can lead to the substitution of the methyl ester group on the dihydropyridine ring with an ethyl ester. Forced degradation studies have demonstrated that heating Lercanidipine hydrochloride or exposing it to acidic hydrolysis can generate this impurity. As an identified impurity, regulatory bodies like the European Pharmacopoeia and the FDA have set strict limits on its acceptable levels in the final drug product, necessitating the development of sensitive analytical methods for its detection and quantification. nih.gov

Structure

3D Structure

Properties

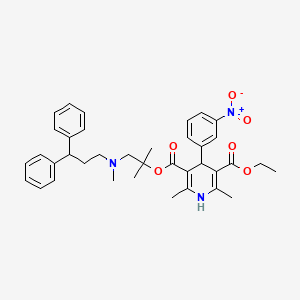

Molecular Formula |

C37H43N3O6 |

|---|---|

Molecular Weight |

625.8 g/mol |

IUPAC Name |

5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-ethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C37H43N3O6/c1-7-45-35(41)32-25(2)38-26(3)33(34(32)29-19-14-20-30(23-29)40(43)44)36(42)46-37(4,5)24-39(6)22-21-31(27-15-10-8-11-16-27)28-17-12-9-13-18-28/h8-20,23,31,34,38H,7,21-22,24H2,1-6H3 |

InChI Key |

VZVDBGIHPOICHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)(C)CN(C)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C)C |

Origin of Product |

United States |

Chemical Synthesis and Formation Pathways Research

Investigation of Synthetic Origin as a Process-Related Impurity

The presence of 5-Ethyl-demethyl Lercanidipine (B1674757) as an impurity is a critical consideration in the synthesis of high-purity Lercanidipine hydrochloride. Its formation is intrinsically linked to the specific reagents, solvents, and conditions employed during manufacturing.

Research has identified 5-Ethyl-demethyl Lercanidipine as a notable by-product during Lercanidipine synthesis. In early production batches, particularly those utilizing propanol (B110389) as a solvent, this compound emerged as a major impurity, with levels reaching up to 2.8%. The formation mechanism is primarily attributed to transesterification side reactions. This occurs when ethanol (B145695), present as a solvent or a contaminant, reacts with a Lercanidipine precursor or the final molecule itself, replacing the methyl ester with an ethyl ester. google.com The compound 2-[(3-Nitrophenyl)methylene]-3-oxo-butanoic Acid 2-[(3,3-Diphenylpropyl)methylamino]-1,1-dimethylethyl Ester serves as an intermediate in the synthesis of this compound. chemicalbook.com

The generation of this compound is highly sensitive to the conditions of the chemical reactions involved in Lercanidipine synthesis.

The synthesis of Lercanidipine involves several critical steps, including esterification and the alkylation of the intermediate 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid monomethyl ester. During these stages, the formation of ethyl-containing by-products can occur. Incomplete esterification or the presence of residual ethyl groups from solvents can lead to the introduction of the characteristic ethyl moiety of the impurity.

A patented synthesis process for high-purity Lercanidipine hydrochloride involves the esterification of diketene (B1670635) and 3-hydroxypropionitrile, followed by condensation and cyclization steps. google.com This highlights that the esterification process is a pivotal point where impurities can be introduced if not carefully controlled. google.comgoogleapis.com Specifically, transesterification with ethanol can yield ethyl ester derivatives that persist through subsequent reaction steps, ultimately leading to the formation of this compound. google.com

Suboptimal synthetic parameters are a direct cause of increased impurity levels. Conditions such as the use of an excess of an alkylating agent or extended reaction times can promote the formation of this compound. The presence of ethanol residues in solvents is a significant factor; research indicates that limiting ethanol content to less than 0.1% in crystallization baths can decrease the formation of the ethyl ester impurity by 70%.

Furthermore, physical parameters during purification, such as cooling rates during crystallization, play a role. Slow cooling can facilitate the co-crystallization of the impurity with Lercanidipine hydrochloride due to their structural similarity. Thermal stress is another contributing factor; heating Lercanidipine hydrochloride at 150°C for six hours in the presence of ethyl alcohol residues can generate the impurity at a 2.8% yield.

The table below summarizes key reaction parameters and their influence on the formation of this compound.

| Synthesis Step | Optimal Conditions | Impurity-Promoting Conditions | Impact on Impurity Formation |

| Esterification | pH 7.0, 50°C | pH <6, presence of ethanol solvent | Promotes partial hydrolysis or transesterification with ethanol, leading to ethyl ester derivatives. google.com |

| Alkylation | Anhydrous toluene, 85°C | Excess alkylating reagent, temperature >90°C | Leads to over-alkylation and other side reactions that can result in ethyl-containing byproducts. |

| Crystallization | Isopropanol, 30–40°C | Residual ethanol, slow cooling rates | Allows the impurity to co-crystallize with the final product due to structural similarity. |

Impact of Reaction Conditions on Impurity Generation

Effects of Alkylating Agents and Esterification Processes

Studies on Degradation Pathways Leading to this compound

Beyond being a process-related impurity, this compound can also be formed through the degradation of the Lercanidipine molecule itself, particularly under acidic conditions.

Studies have demonstrated that this compound can be formed via an ester exchange mechanism triggered by acidic hydrolysis. When Lercanidipine is exposed to acidic conditions, such as 0.1N hydrochloric acid at 60°C for 24 hours, in the presence of ethanol contaminants, the methyl ester group at the C5 position can be cleaved. This is followed by a nucleophilic attack from ethanol, resulting in the formation of the ethyl ester analog, this compound. This specific degradation pathway has been shown to produce the impurity at a concentration of 5.1%. This acid-catalyzed transesterification is a well-documented pathway for the formation of this impurity. google.com

The following table details the conditions and outcomes of forced degradation studies.

| Degradation Condition | Reagents and Parameters | Resulting Impurity | Yield |

| Acidic Hydrolysis | 0.1N HCl, 60°C, 24 hours (in presence of ethanol) | This compound | 5.1% |

| Thermal Stress | 150°C, 6 hours (in presence of ethanol residues) | This compound | 2.8% |

Photolytic Degradation Mechanisms

Exposure of Lercanidipine to light can induce the formation of various degradation products, including this compound (Lercanidipine Impurity D).

Forced degradation studies are instrumental in elucidating the formation of potential impurities under stress conditions, including exposure to light. In one such study, Lercanidipine was subjected to photolytic degradation by exposure to sunlight for 72 hours, which resulted in a 10% degradation of the parent compound. researchgate.net

A more specific investigation into the photolytic degradation of a Lercanidipine formulation revealed that Lercanidipine Impurity D was a major degradation product. ijpsonline.com The study involved exposing the sample to 1.2 million lux hours of light. Analysis of the stressed sample showed the formation of Lercanidipine Impurity D with a peak area of 0.4%. ijpsonline.com This indicates that photolytic stress is a definitive pathway for the formation of this impurity.

Another study confirmed that solutions of Lercanidipine are sensitive to light and that Lercanidipine Impurity D is a known photolytic degradation impurity. ijpsonline.com Even when stored in ambient light for 24 hours, a sample preparation showed the presence of this impurity at a level of 0.14%, which was consistent with the initial sample, suggesting its potential to form under normal lighting conditions over time. ijpsonline.com

The primary photochemical reactions involved in the degradation of Lercanidipine include the aromatization of the dihydropyridine (B1217469) ring, the formation of nitrosoderivatives, and N-dealkylation in the side chain. nih.govjpionline.org While the specific mechanism leading to the ethyl ester formation via photolysis is not extensively detailed in the available literature, it is understood to be a significant degradation pathway.

The following table summarizes the conditions and outcomes of photolytic degradation studies on Lercanidipine, leading to the formation of this compound.

| Parameter | Condition | Result | Reference |

| Exposure | Sunlight | 10% degradation of Lercanidipine after 72 hours. | researchgate.net |

| Exposure | 1.2 million lux hours | Formation of Lercanidipine Impurity D (0.4% peak area). | ijpsonline.com |

| Storage | Ambient light for 24 hours | 0.14% Lercanidipine Impurity D detected. | ijpsonline.com |

| Exposure | UV cabinet (254 nm) | 1.471% degradation of Lercanidipine after 24 hours. |

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) Development and Validation Studies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of pharmaceutical impurities. Its application in the context of 5-Ethyl-demethyl Lercanidipine (B1674757) involves the development of stability-indicating methods that can effectively separate the impurity from the active pharmaceutical ingredient (API) and other related substances.

Rapid Resolution Liquid Chromatography (RRLC) for Expedited Analysis

To increase throughput in a research or quality control environment, Rapid Resolution Liquid Chromatography (RRLC) methods have been developed. These methods utilize columns with smaller particle sizes (e.g., 1.8 µm) and often operate at higher pressures to achieve significantly shorter analysis times without compromising resolution. nih.gov An RRLC method for Lercanidipine and its impurities, including potential demethylated and ethylated analogs, demonstrated a run time of just 10 minutes, a substantial improvement over conventional HPLC methods. nih.govamazonaws.com This allows for the analysis of a larger number of samples per day, leading to increased efficiency. nih.gov

Spectroscopic and Spectrometric Characterization in Research

Alongside chromatographic techniques, spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of 5-Ethyl-demethyl Lercanidipine.

UV-Visible Spectroscopy: UV-Vis spectroscopy is often used as a detection method in HPLC. researchgate.netjpionline.org The UV spectrum of a compound provides information about its chromophores and can be used for preliminary identification and quantification. Lercanidipine and its related compounds typically exhibit strong absorbance in the UV region, with maxima often observed around 236-240 nm. nih.govresearchgate.netrjptonline.org

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the ester carbonyl group, the N-H group of the dihydropyridine (B1217469) ring, and the aromatic rings. thaiscience.infogoogle.com

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying and quantifying impurities. innovareacademics.in Electrospray ionization (ESI) is a commonly used ionization technique for this class of compounds. innovareacademics.in The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragment ions, which allows for the confirmation of the molecular weight and the elucidation of the structure of the impurity. innovareacademics.inidosi.org For example, LC-MS/MS can be used to detect Lercanidipine at an m/z value of 612.11. innovareacademics.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the unambiguous structural confirmation of this compound, allowing for the precise assignment of all protons and carbons in the molecule. rjptonline.org

Application of Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules by providing precise mass-to-charge ratio (m/z) information. For this compound, its identity is confirmed by comparing its mass spectrum with that of the parent drug, Lercanidipine.

This compound, also known as Lercanidipine EP Impurity D, has a molecular formula of C₃₇H₄₃N₃O₆ and a molecular weight of 625.75 g/mol . o2hdiscovery.co This is distinct from Lercanidipine, which has a molecular formula of C₃₆H₄₁N₃O₆ and a molecular weight of approximately 611.7 g/mol . o2hdiscovery.co The mass difference of 14 Da corresponds to the substitution of a methyl group (-CH₃) with an ethyl group (-CH₂CH₃). High-resolution mass spectrometry can readily confirm this mass difference, providing initial evidence for the impurity's structure.

Tandem mass spectrometry (MS/MS) offers deeper structural insights through controlled fragmentation of a selected precursor ion. In positive ion mode electrospray ionization (ESI), Lercanidipine typically forms a protonated molecule [M+H]⁺ at an m/z of approximately 612.18. innovareacademics.in Subsequent fragmentation (MS/MS) of this ion yields characteristic product ions. Key fragmentations reported for Lercanidipine include cleavages that produce ions at m/z 280.27, corresponding to the 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol moiety, and m/z 298.3, representing the (3,3-diphenylpropyl)(methyl)(2-methylprop-1-en-1-yl)amine fragment. innovareacademics.in

For this compound, the precursor ion would be expected at an m/z of approximately 626.76 [M+H]⁺. While specific MS/MS fragmentation data for this impurity is not extensively published, the fragmentation pattern is expected to be analogous to that of Lercanidipine. The analysis of its product ion spectrum would be crucial to confirm that the ethyl substitution has occurred on the carboxy group at the 5-position of the dihydropyridine ring and not elsewhere on the molecule. The detection of fragment ions similar to those of Lercanidipine (e.g., m/z 280.27) would confirm the integrity of other parts of the molecular structure.

Table 1: Mass Spectrometric Data for Lercanidipine and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Precursor Ion (m/z) [M+H]⁺ | Key Fragment Ions (m/z) of Parent Drug |

|---|---|---|---|---|

| Lercanidipine | C₃₆H₄₁N₃O₆ | 611.7 | ~612.2 | 280.27, 298.3, 315.0 innovareacademics.inkoreascience.kr |

Ultraviolet (UV) Detection in Chromatographic Methods and Spectral Analysis

Ultraviolet (UV) spectroscopy, particularly when coupled with High-Performance Liquid Chromatography (HPLC), is a primary technique for the detection and quantification of Lercanidipine and its impurities. The 1,4-dihydropyridine (B1200194) ring system present in this compound is a strong chromophore, allowing for sensitive detection.

The UV spectrum of the parent drug, Lercanidipine, shows maximum absorption at various wavelengths depending on the solvent, with reported maxima around 220 nm, 236-240 nm, and 356 nm. nih.govresearchgate.netresearchgate.net For the analysis of impurities, a wavelength is chosen where both the parent drug and the impurities exhibit significant absorbance, ensuring their detection. A wavelength of 220 nm has been utilized in an HPLC method designed for the detection of Lercanidipine and its ethyl derivative. Other methods for Lercanidipine have used detection wavelengths of 219 nm and 240 nm. nih.govijpbs.net

The structural modification in this compound (ethyl ester vs. methyl ester) is not expected to cause a major shift in the UV absorption maxima compared to the parent compound, as the core chromophore remains unchanged. However, the difference in their polarity due to the change in the alkyl ester group is sufficient to allow for their separation using reversed-phase HPLC. In a specific gradient HPLC method, this compound (referred to as Lercanidipine ethyl impurity) was reported to have a retention time of approximately 6.2 minutes, which differed from that of the parent drug and other impurities, enabling its quantification.

Table 2: Example HPLC Methods for Detection of Lercanidipine and Related Impurities

| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Zorbax SB-C18 (50 x 4.6 mm, 1.8 µm) | Gradient of 0.01 M KH₂PO₄ (pH 3.5) and acetonitrile (B52724) | 1.0 | 220 | 6.2 ± 0.3 (for Ethyl Impurity) | researchgate.net |

| Chromasil YMC Pack C₈ (150 x 4.6 mm, 5 µm) | 0.02 M ammonium (B1175870) dihydrogen phosphate (B84403) buffer:methanol (35:65, v/v), pH 3.5 | 1.0 | 240 | Not specified for impurity | nih.gov |

Advanced Separation Techniques for Isolation and Purification for Research Standards

The availability of pure reference standards is a prerequisite for the accurate quantification of impurities in pharmaceutical products. Advanced separation techniques are employed to isolate and purify compounds like this compound from complex mixtures.

Preparative Chromatography Techniques

Preparative High-Performance Liquid Chromatography (preparative HPLC) is the method of choice for isolating impurities like this compound. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads, allowing for the collection of milligram-to-gram quantities of the purified substance.

The isolation of this compound (as Impurity 4) from stressed samples of Lercanidipine has been successfully achieved using preparative HPLC. The method utilizes a C18 column with a mobile phase consisting of an acetonitrile and phosphate buffer (pH 3.5). The distinct retention times between Lercanidipine and its ethyl impurity under these conditions facilitate the collection of pure fractions of this compound with a high recovery rate of 89.3%. Such scalable liquid chromatography methods are suitable for producing the high-purity reference standards required for analytical method validation and routine quality control testing. sielc.com

Isolation from Degradation Mixtures

This compound can be formed during the synthesis of Lercanidipine or as a degradation product. Forced degradation studies, where the drug substance is exposed to stress conditions like heat, acid, or base, are performed to generate potential impurities. These studies help in developing stability-indicating analytical methods capable of separating the drug from its degradation products.

It has been demonstrated that heating Lercanidipine hydrochloride at 150°C can generate this compound. To isolate the compound from this complex degradation mixture, a robust separation method is essential. The preparative HPLC method described previously is specifically applied to "stressed lercanidipine samples" for this purpose. The difference in retention times—8.2 minutes for the parent drug versus 9.7 minutes for the ethyl impurity in one reported system—allows for efficient separation and collection of the target compound, free from the parent drug and other by-products. The development of such stability-indicating methods is critical for ensuring that any analytical procedure can accurately measure the compound in the presence of its potential degradants. nih.goveurasianjournals.com

Degradation and Stability Research of Lercanidipine and Its Ethyl Impurity

Forced Degradation Studies (Stress Testing) for Impurity Generation

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies. It is a crucial component in the development of stability-indicating analytical methods and helps to elucidate the degradation pathways of the drug. ijprajournal.com Studies on Lercanidipine (B1674757) have explored its susceptibility to hydrolysis, oxidation, heat, and light to identify the potential degradation products that could form during storage and manufacturing. jpionline.orgijpsonline.com These studies are vital for monitoring known process-related impurities, such as the 5-Ethyl-demethyl Lercanidipine impurity, and identifying new degradation products. nih.gov

Lercanidipine has been shown to be susceptible to degradation under acidic conditions. nih.gov In these studies, Lercanidipine is typically exposed to hydrochloric acid (HCl) at elevated temperatures. For instance, one study involved heating the drug with 1 N HCl at 80°C for one hour, while another used 0.1 N HCl at 60°C for four hours. jpionline.orgijpsonline.comnih.gov

The extent of degradation varies significantly depending on the precise conditions. Reported degradation under acidic stress ranges from approximately 7% to 8.18%. jpionline.orgijpsonline.comnih.gov Another study observed a 6.23% degradation when refluxed with 0.1 N HCl at 60°C. amazonaws.com A more extensive degradation of Lercanidipine, dropping its content to 87.16% (a 12.84% degradation), was observed in a study that also reported the formation of an unknown major degradation product. nih.gov While this compound (Lercanidipine Impurity 4) is identified as a known process-related impurity, acidic conditions could theoretically facilitate its formation via transesterification if ethanol (B145695) is present. nih.gov

Investigations into the behavior of Lercanidipine under basic conditions reveal significant instability. Stress testing is commonly performed using sodium hydroxide (B78521) (NaOH) at room or elevated temperatures. jpionline.orgijpsonline.com One set of conditions involved treating the drug with 0.1 N NaOH at room temperature for 100 minutes, which resulted in a major degradation of 44%. ijpsonline.comnih.gov Another study using 0.1 N NaOH at 60°C for four hours reported a degradation of 7.241%. jpionline.org A separate investigation found a 3.7% formation of an unknown major degradation product under base hydrolysis conditions. nih.gov This variability underscores the influence of temperature and exposure time on the degradation pathway and rate.

The susceptibility of Lercanidipine to oxidation is typically evaluated using hydrogen peroxide (H₂O₂). ijpsonline.com In these studies, the drug is treated with H₂O₂ solutions, often at room temperature or with heating. ijpsonline.comnih.gov The results from oxidative stress testing show varied levels of degradation. One study reported approximately 15% degradation when Lercanidipine was heated under reflux with 3% H₂O₂ at 80°C for one hour. ijpsonline.comnih.gov Other investigations using 3% H₂O₂ for 24 hours at room temperature found lower degradation levels, ranging from 0.841% to 3.03%. jpionline.orgamazonaws.com This suggests that Lercanidipine is relatively more stable under oxidative conditions compared to acid or alkaline hydrolysis, especially in the absence of heat.

Thermal stress studies are conducted by exposing the solid drug to dry heat. ijpsonline.comnih.gov These assessments help to determine the intrinsic thermal stability of the molecule. Lercanidipine has shown some sensitivity to heat. Exposing the powdered drug to a temperature of 70°C for 72 hours resulted in a degradation of 6%. ijpsonline.comnih.gov In contrast, another study reported a degradation of only 0.771% when the drug was refluxed in water at 60°C for 6 hours. jpionline.org A separate investigation found a more significant degradation of 12.11% under heat stress. amazonaws.com One study noted that a maximum degradation of 18.34% was observed under thermal stress, suggesting Lercanidipine is more sensitive to heat compared to other stress conditions. asianpubs.org

Photostability testing exposes the drug substance to light, typically UV radiation, to evaluate its potential for degradation upon exposure to light. jpionline.orgijpsonline.com Lercanidipine, like other dihydropyridine (B1217469) class drugs, is known to be sensitive to light. innovareacademics.in When the powdered drug was exposed to sunlight for 72 hours, a 10% degradation was observed. ijpsonline.comnih.gov Another study involving exposure to UV light at a wavelength of 254 nm for 24 hours resulted in a degradation of 1.471%. jpionline.org Research has identified Lercanidipine Impurity D, the pyridine (B92270) analogue of Lercanidipine, as a major degradation product under photolytic conditions, with a formation of 0.4%. nih.gov

| Stress Condition | Specific Conditions | % Lercanidipine Degradation | Source(s) |

|---|---|---|---|

| Acidic Hydrolysis | 1 N HCl, 80°C, 1 h | ~7% | ijpsonline.comnih.gov |

| Acidic Hydrolysis | 0.1 N HCl, 60°C, 4 h | 8.181% | jpionline.org |

| Acidic Hydrolysis | 0.1 N HCl, Reflux 60°C | 6.23% | amazonaws.com |

| Alkaline Degradation | 0.1 N NaOH, Room Temp, 100 min | 44% | ijpsonline.comnih.gov |

| Alkaline Degradation | 0.1 N NaOH, 60°C, 4 h | 7.241% | jpionline.org |

| Oxidative Stress | 3% H₂O₂, 80°C, 1 h | ~15% | ijpsonline.comnih.gov |

| Oxidative Stress | 3% H₂O₂, Dark, 24 h | 0.841% | jpionline.org |

| Thermal Stability | Solid drug, 70°C, 72 h | 6% | ijpsonline.comnih.gov |

| Thermal Stability | Aqueous solution, 60°C, 6 h | 0.771% | jpionline.org |

| Photolytic Degradation | Sunlight, 72 h | 10% | ijpsonline.comnih.gov |

| Photolytic Degradation | UV light (254 nm), 24 h | 1.471% | jpionline.org |

Thermal Stability Assessments

Elucidation of Degradation Kinetics and Pathways

Understanding the degradation pathways is essential for controlling the impurity profile of Lercanidipine. The primary degradation pathway for many 1,4-dihydropyridine (B1200194) drugs involves the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative, a process known as aromatization. innovareacademics.in This transformation results in a complete loss of pharmacological activity. innovareacademics.in

In the case of Lercanidipine, photolytic degradation has been studied in detail. The identified photochemical reactions include the aromatization of the dihydropyridine moiety to form Lercanidipine Impurity D, the formation of nitroso-derivatives, and N-dealkylation in the side chain. innovareacademics.innih.gov The degradation kinetics and pathways can be influenced by the solvent used. nih.gov

Influence of Environmental Factors on Formation and Stability

The stability of Lercanidipine is susceptible to several environmental factors, including pH, temperature, humidity, and light. Forced degradation studies, which subject the drug substance to stress conditions, are crucial for identifying potential degradation products and understanding their formation pathways. One such critical related substance is this compound, also known as Lercanidipine Impurity 4.

This impurity is structurally a derivative of Lercanidipine where the methyl ester group at the 5-position of the dihydropyridine ring is replaced by an ethyl ester group. This change typically results from a transesterification reaction, a process that can be influenced by manufacturing conditions, particularly the presence of ethanol residues under acidic conditions.

Research indicates that the formation of this compound can be accelerated under specific stress conditions. For instance, studies have shown that exposure to acidic and oxidative environments can lead to an increase in this impurity. In one study, subjecting Lercanidipine to 0.1N hydrochloric acid (HCl) at 60°C led to a measurable increase in Impurity 4. Similarly, exposure to 3% hydrogen peroxide (H₂O₂) also promoted its formation. One analysis reported a 0.3% increase in the impurity under these acidic and oxidative conditions. Another study simulating ester exchange with ethanol contaminants by exposing Lercanidipine to 0.1N HCl at 60°C for 24 hours resulted in a 5.1% concentration of the ethyl impurity.

Interestingly, some studies have also identified Lercanidipine Impurity D, which may correspond to the ethyl impurity, as a photolytic degradation product. nih.gov In one specific study, this impurity was the major degradation product under photolytic stress, with an area of 0.4%. nih.gov This suggests that light exposure is another critical environmental factor that must be controlled to prevent the formation of this and other related substances.

The following table summarizes findings from various forced degradation studies on Lercanidipine, highlighting the conditions that can influence its stability and lead to the formation of degradation products like this compound.

Table 1: Summary of Lercanidipine Forced Degradation Studies

| Stress Condition | Parameters | Observed Degradation of Lercanidipine (%) | Notes on this compound (Impurity 4/D) | Source |

|---|---|---|---|---|

| Acid Hydrolysis | 1 N HCl, 80°C, 1 h | ~7% | - | ijpsonline.com |

| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 h | 8.18% | - | jpionline.org |

| Acid Hydrolysis | 0.1N HCl, 60°C | - | 0.3% increase observed. | |

| Alkaline Hydrolysis | 0.1 N NaOH, Room Temp, 100 min | ~44% | - | ijpsonline.com |

| Alkaline Hydrolysis | 1 N NaOH, 50°C, 60 min | Not specified | - | nih.gov |

| Alkaline Hydrolysis | 0.1 N NaOH, 60°C, 4 h | 7.24% | - | jpionline.org |

| Oxidative | 3% H₂O₂, 80°C, 1 h | ~15% | - | ijpsonline.com |

| Oxidative | 3% H₂O₂ | - | 0.3% increase observed. | |

| Oxidative | 10% H₂O₂, 50°C, 60 min | Not specified | - | nih.gov |

| Thermal | 70°C, 72 h | 6% | - | ijpsonline.com |

| Thermal | 100°C, 6 h | Not specified | - | nih.gov |

| Photolytic | Sunlight, 72 h | 10% | - | ijpsonline.com |

| Photolytic | 1.2 million lux hours | Not specified | Major degradation product (0.4%). | nih.gov |

Implications for Lercanidipine Formulation Stability Research

The tendency of Lercanidipine to degrade and form impurities such as this compound has significant implications for the development and stability testing of its pharmaceutical formulations. The primary goal of formulation research is to ensure that the drug product remains safe, effective, and pure throughout its shelf life. The potential for the formation of the ethyl impurity, which can arise from both manufacturing processes (as a process impurity) and degradation (as a degradant), necessitates rigorous control and monitoring. nih.gov

The findings from forced degradation studies are instrumental in developing stability-indicating analytical methods. These methods, typically using High-Performance Liquid Chromatography (HPLC), must be able to separate and accurately quantify the active pharmaceutical ingredient (API) from all potential impurities, including this compound. ijpsonline.comnih.gov The development of such methods is a prerequisite for reliable stability testing, ensuring that any increase in impurities over time can be detected. wisdomlib.orgnih.gov

Furthermore, understanding the specific conditions that promote the formation of this compound informs both the manufacturing process and storage recommendations. Since its formation is linked to transesterification in the presence of ethanol and acid, manufacturers must carefully control or eliminate residual solvents and manage pH during synthesis and formulation.

The stability profile also dictates the requirements for packaging and storage. Given the drug's sensitivity to light, humidity, and heat, appropriate packaging that protects the dosage form from these environmental factors is essential to maintain product quality. tandfonline.comijpsonline.comnih.gov For example, the observation that the ethyl impurity can be a major photolytic degradant reinforces the need for light-resistant packaging. nih.gov Stability studies for Lercanidipine formulations often specify storage at controlled conditions, such as 40°C and 75% relative humidity, with acceptance criteria for total impurities typically not exceeding 1.5%. google.com

Pharmacological and Biological Research of 5 Ethyl Demethyl Lercanidipine Non Clinical and Mechanistic Studies

In Vitro Studies on Calcium Channel Antagonism

5-Ethyl-demethyl lercanidipine (B1674757), also identified as Lercanidipine Impurity 4, demonstrates notable activity as an antagonist of L-type calcium channels. Its fundamental mechanism of action involves the blockade of these channels, thereby impeding the influx of calcium ions into smooth muscle cells. This action is the cornerstone of its vasodilatory effects.

Inhibition of Calcium Influx in Isolated Smooth Muscle Tissues

In vitro research has confirmed that 5-Ethyl-demethyl lercanidipine effectively inhibits the influx of calcium in isolated smooth muscle tissues. This primary action prevents the entry of extracellular calcium, a critical step in the process of muscle contraction. The compound retains the dihydropyridine (B1217469) ring system characteristic of this class of calcium channel blockers, which is essential for this inhibitory activity.

Modulation of Cellular Contractility in Response to Stimuli

The inhibition of calcium influx by this compound directly translates to a modulation of cellular contractility. In experimental settings using isolated smooth muscle, treatment with this compound resulted in decreased contractility when stimulated with potassium chloride. By reducing the intracellular calcium concentration, the compound inhibits the contractile processes within the vascular smooth muscle cells.

Binding Interactions with L-type Calcium Channels

The molecular mechanism of this compound involves direct binding interactions with L-type calcium channels. This interaction has been quantified, showing a specific binding affinity. While the parent compound, lercanidipine, exhibits a high affinity for the L-type calcium channel, the ethyl derivative also demonstrates significant binding.

Table 1: Comparative Binding Affinity to L-type Calcium Channels

| Compound | Binding Affinity (Kd) |

|---|---|

| Lercanidipine Hydrochloride | 12.3 nM |

| This compound HCl | 18.7 nM |

Data sourced from Benchchem.

Comparative Pharmacological Activity with Parent Lercanidipine

Comparative studies between this compound and its parent compound, lercanidipine, highlight differences in their pharmacological profiles, particularly in terms of potency and selectivity.

Relative Potency and Selectivity in In Vitro Assays

The relative potency, as indicated by binding affinity, shows that lercanidipine has a slightly higher affinity for L-type calcium channels compared to its ethyl-demethyl derivative. The dissociation constant (Kd) for lercanidipine is 12.3 nM, whereas for this compound, it is 18.7 nM, indicating a strong but comparatively lesser binding affinity for the latter. In terms of other pharmacological effects, the ethyl impurity is noted to have a weak negative inotropic effect, in contrast to the moderate effect observed with the parent lercanidipine.

Table 2: Comparative In Vitro Pharmacological Profile

| Parameter | This compound (HCl) | Lercanidipine (Reference) |

|---|---|---|

| Mechanism of Action | L-type calcium channel blockade | L-type calcium channel blockade |

| Vascular Selectivity | High | Moderate |

| Negative Inotropic Effect | Weak | Moderate |

Data sourced from Benchchem.

Exploration of Vascular Selectivity

A key characteristic of third-generation dihydropyridine calcium channel blockers like lercanidipine is their high vascular selectivity, meaning they have a greater effect on vascular smooth muscle than on cardiac muscle. manasalifesciences.come-lactancia.org Research indicates that this compound exhibits high vascular selectivity. This is a notable feature when compared to the parent lercanidipine, which is described as having moderate vascular selectivity in the same comparative context. This high selectivity contributes to the relaxation of vascular smooth muscle and a reduction in peripheral vascular resistance.

Investigation of Other Potential Biological Activities in Preclinical Models

While direct studies on this compound are not extensively available, the biological activities of the parent compound, Lercanidipine, have been explored in various preclinical models. These studies provide a foundation for understanding the potential effects of its derivatives.

Lercanidipine, the parent compound, has demonstrated anti-inflammatory properties. nih.gov In studies using RAW264.7 cells stimulated with lipopolysaccharide (LPS), Lercanidipine was shown to decrease levels of the pro-inflammatory cytokine TNF-α. mdpi.com Further research has indicated that Lercanidipine can exert a significant, dose-dependent anti-inflammatory effect, which was found to be superior to that of diclofenac (B195802) sodium in a carrageenan-induced paw edema model in rats. nih.gov This anti-inflammatory action is also linked to the stabilization of mast cells. nih.gov Another study highlighted its efficacy in a TNF-α induced human keratinocyte (HaCaT) cell model and a TPA-induced mouse ear inflammation model. nih.gov These findings suggest that the core dihydropyridine structure, present in both Lercanidipine and its 5-Ethyl-demethyl derivative, may contribute to these anti-inflammatory effects. nih.govmdpi.com

Table 1: Summary of Lercanidipine Anti-inflammatory Effects

| Model System | Key Findings | Reference |

|---|---|---|

| LPS-stimulated RAW264.7 cells | Decreased levels of TNF-α. | mdpi.com |

| Carrageenan-induced paw edema (rats) | Produced a significant, dose-dependent reduction in edema. | nih.gov |

| Propranolol-induced mast cell degranulation | Significantly reduced mast cell degranulation. | nih.gov |

| TNF-α induced HaCaT cells | Showed anti-inflammatory efficacy. | nih.gov |

The parent drug, Lercanidipine, has shown potential anti-atherosclerotic activity in preclinical studies. researchgate.net In vitro experiments have demonstrated that Lercanidipine and its enantiomers can inhibit the replication and migration of arterial smooth muscle cells, key processes in atherogenesis. tandfonline.com This effect was observed to be independent of the blockade of L-type calcium channels, suggesting an alternative mechanism. tandfonline.com In vivo studies using hypercholesterolemic rabbits found that Lercanidipine treatment significantly reduced the formation of atherosclerotic lesions, including intimal hyperplasia and aortic fatty streaks. nih.govvulcanchem.com The (R)-enantiomer of Lercanidipine was as effective as the racemic mixture, further supporting the idea that the anti-atherosclerotic effect is not solely dependent on calcium channel modulation. nih.gov

Research into dihydropyridine calcium channel blockers suggests they can influence processes related to atherosclerosis at a cellular level. For instance, the related drug lacidipine (B1674219) has been shown to inhibit cholesterol esterification in peritoneal macrophages from apoE-deficient mice. Lercanidipine has been specifically studied for its effects on matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix and play a role in the stability of atherosclerotic plaques. nih.gov In a study on diabetic rats, Lercanidipine treatment attenuated increases in oxidative stress and reversed the imbalance in vascular MMP-2 and its tissue inhibitor (TIMP-2) expression. nih.gov This suggests a protective vascular effect by modulating MMP activity. nih.gov

Table 2: Lercanidipine Effects on Atherosclerosis-Related Markers

| Marker/Process | Model System | Observed Effect of Lercanidipine | Reference |

|---|---|---|---|

| Arterial Smooth Muscle Cell Proliferation | In vitro | Inhibited replication and migration. | tandfonline.com |

| Atherosclerotic Lesions | Hypercholesterolemic rabbits | Reduced intimal hyperplasia and aortic fatty streaks. | nih.govvulcanchem.com |

| MMP-2 / TIMP-2 Balance | Aortas of diabetic rats | Reversed the increased ratio of MMP-2/TIMP-2 mRNA expression. | nih.gov |

The effect of the parent compound, Lercanidipine, on cell viability has been investigated in various cell lines. In auditory OC-1 cells subjected to oxidative stress by glucose oxidase (GO), Lercanidipine showed a protective effect. researchgate.netnih.gov At concentrations between 0.3 to 2.5 μM, Lercanidipine significantly enhanced cellular viability. nih.gov However, higher concentrations (5 to 10 μM) did not provide protection, possibly due to cytotoxicity at higher doses, with a calculated half-maximal inhibitory concentration (IC50) of 4.52 μM in this cell line. researchgate.netnih.gov In other studies focusing on cancer cell lines, Lercanidipine exhibited selective cytotoxic effects. For example, the IC50 value was determined to be 31.48 μM in the SH-SY5Y neuroblastoma cell line and 88.60 μM in PC3 prostate cancer cells. mdpi.com

Table 3: Effects of Lercanidipine on Cell Viability

| Cell Line | Condition | Effect | Finding | Reference |

|---|---|---|---|---|

| OC-1 | GO-induced oxidative stress | Protective | Enhanced viability at 0.3-2.5 μM. | nih.gov |

| OC-1 | Baseline | Cytotoxic | IC50 of 4.52 μM. | researchgate.net |

| SH-SY5Y (neuroblastoma) | Baseline | Cytotoxic | IC50 of 31.48 μM. | mdpi.com |

| PC3 (prostate cancer) | Baseline | Cytotoxic | IC50 of 88.60 μM. | mdpi.com |

Modulation of Cholesterol Metabolism and Matrix Metalloproteinases Secretion in Macrophages

Structure-Activity Relationship (SAR) Studies in Impurity Series

The structure-activity relationship (SAR) of dihydropyridines like Lercanidipine is well-defined. The core activity is linked to the dihydropyridine ring system which is essential for calcium channel antagonism. The ester groups at the C3 and C5 positions of this ring are crucial for binding to glutamate (B1630785) residues within the calcium channel. actascientific.com

This compound is structurally different from the parent Lercanidipine at the C5 position.

Lercanidipine : Features a methyl ester group at the C5 position.

This compound : Features an ethyl ester group at the C5 position.

Impact of Structural Modifications on Calcium Channel Interaction

The pharmacological activity of dihydropyridine calcium channel blockers is intrinsically linked to their molecular structure. Specific functional groups and their spatial arrangement determine the affinity and selectivity of these compounds for the L-type calcium channel. In the case of lercanidipine, modifications to its structure, such as those seen in its derivatives and impurities, can provide valuable insight into the structure-activity relationship (SAR) at the calcium channel. One such derivative is this compound, also known as Lercanidipine Ethyl Impurity or Lercanidipine EP Impurity D.

This compound is structurally analogous to lercanidipine, retaining the core 1,4-dihydropyridine (B1200194) ring essential for calcium channel antagonism. The primary structural modification in this compound is the substitution of the methyl ester group at the C5 position of the dihydropyridine ring with an ethyl ester group. This seemingly minor alteration leads to measurable changes in the compound's physicochemical properties and its interaction with the L-type calcium channel.

Like its parent compound, this compound functions as an antagonist of L-type calcium channels. By blocking these channels, it inhibits the influx of calcium ions into vascular smooth muscle cells, which leads to vasodilation. In vitro studies have confirmed that this derivative effectively inhibits calcium influx in isolated smooth muscle tissues, as demonstrated by a decreased contractile response to potassium chloride after treatment.

Influence on Physicochemical Properties and Binding Affinity

The change from a methyl to an ethyl group at the C5 position alters the molecule's physicochemical profile. This includes an increase in molecular weight and a change in lipophilicity and electronic distribution, which can influence membrane permeability and interaction with the channel's binding site.

A direct comparison of the binding affinity for the L-type calcium channel reveals a subtle but distinct difference between lercanidipine and its 5-ethyl-demethyl derivative. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates higher affinity, is lower for lercanidipine hydrochloride compared to its ethyl impurity. This suggests that the ethyl ester modification slightly reduces the compound's binding affinity for the calcium channel.

| Parameter | Lercanidipine Hydrochloride | This compound Hydrochloride |

|---|---|---|

| Molecular Formula | C₃₆H₄₁N₃O₆·HCl | C₃₇H₄₄ClN₃O₆ |

| Molecular Weight (g/mol) | 648.19 | 662.22 |

| Position 5 Substituent | Methoxycarbonyl | Ethoxycarbonyl |

| Calcium Channel Binding Affinity (Kd) | 12.3 nM | 18.7 nM |

Data sourced from a comparative analysis of Lercanidipine and its ethyl impurity.

The ester groups at the C3 and C5 positions of the dihydropyridine ring are known to be critical for activity, as they are required for binding to glutamate residues within the calcium channel via a calcium ion bridge. actascientific.com The modification from a methyl to a slightly bulkier ethyl ester at the C5 position appears to modestly alter this interaction, resulting in the observed decrease in binding affinity. actascientific.com

Functional Consequences of Structural Modification

The structural change and resultant difference in binding affinity translate to the compound's functional activity. While both compounds act as L-type calcium channel blockers, summary data suggests potential differences in their pharmacological profile, such as vascular selectivity and negative inotropic effects.

| Parameter | Lercanidipine (Reference) | This compound (HCl) |

|---|---|---|

| Mechanism of Action | L-type calcium channel blockade | L-type calcium channel blockade |

| Vascular Selectivity | Moderate | High |

| Negative Inotropic Effect | Moderate | Weak |

Data from a summary of biological activity.

Impurity Profiling and Quality Control Research Implications

Methodologies for Impurity Identification and Quantification in Lercanidipine (B1674757) Batches

The accurate identification and quantification of impurities such as 5-Ethyl-demethyl Lercanidipine in Lercanidipine batches are paramount for quality control. daicelpharmastandards.com Various analytical techniques are employed to detect, quantify, and control impurities to ensure they remain within acceptable limits. daicelpharmastandards.com High-performance liquid chromatography (HPLC) is a primary technique used for this purpose. daicelpharmastandards.com

Forced degradation studies are instrumental in understanding the stability of Lercanidipine and the formation of potential degradation products, including this compound. These studies involve subjecting the drug to stress conditions like acid, base, oxidation, heat, and light to evaluate its stability. wisdomlib.orgnih.gov Research has shown that under acidic hydrolysis (0.1N HCl at 60°C), Lercanidipine can undergo transesterification, leading to the formation of the ethyl ester analog, this compound, particularly in the presence of ethanol (B145695) contaminants. Similarly, oxidative conditions can also lead to an increase in this impurity.

Table 1: Forced Degradation Studies of Lercanidipine and Impurity Formation

| Stress Condition | Observations | Key Degradation Products |

|---|---|---|

| Acid Hydrolysis (e.g., 1 N HCl) | Significant degradation observed. nih.govinnovareacademics.in Formation of this compound via ester exchange with ethanol contaminants. | This compound, other unknown degradation products. nih.gov |

| Alkaline Hydrolysis (e.g., 1 N NaOH) | Significant degradation observed. innovareacademics.innih.gov | Various degradation products. uchile.cl |

| Oxidative Degradation (e.g., H₂O₂) | Increase in this compound observed. | This compound and other oxidation products. researchgate.net |

| Thermal Degradation | Degradation observed at elevated temperatures. nih.govinnovareacademics.in | Various thermal degradation products. nih.gov |

| Photolytic Degradation | Significant degradation upon exposure to UV light. nih.govuchile.cl Lercanidipine impurity D was a major degradation product. nih.gov | Multiple photolytic degradation products. uchile.cl |

The availability of well-characterized reference standards is fundamental for the accurate identification and quantification of impurities. A reference standard for this compound, also known as Lercanidipine EP Impurity D, is crucial for analytical method development and validation. clearsynth.com These standards are used in quality control and assurance during the commercial production of Lercanidipine and its formulations. synthinkchemicals.com The characterization of such standards involves confirming their identity and purity using various analytical techniques. This ensures the reliability of quality control tests.

The development and validation of robust, stability-indicating analytical methods are essential for routine quality control of Lercanidipine. wisdomlib.org These assays must be able to separate and quantify Lercanidipine from its impurities, including this compound, and any degradation products. researchgate.net

Several high-performance liquid chromatography (HPLC) and rapid resolution liquid chromatography (RRLC) methods have been developed and validated for this purpose. nih.gov These methods are validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness. innovareacademics.injpionline.org

A typical stability-indicating HPLC method might utilize a C18 or C8 reversed-phase column with a mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate (B84403) or sodium perchlorate) and an organic solvent like acetonitrile (B52724) or methanol. wisdomlib.orgnih.govjpionline.org UV detection is commonly performed at a wavelength where both Lercanidipine and its impurities can be detected, often around 220 nm or 240 nm. nih.govnih.gov

Table 2: Example HPLC Method Parameters for Lercanidipine Impurity Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax SB C18 (50 x 4.6 mm, 1.8 μm) | nih.gov |

| Mobile Phase | Gradient of 0.01 M KH₂PO₄ (pH 3.5) and acetonitrile | nih.gov |

| Flow Rate | 1.0 ml/min | nih.gov |

| Detection | UV at 220 nm | nih.gov |

| Column Temperature | 50°C | nih.gov |

The validation of these methods ensures they are suitable for their intended purpose, providing reliable data for batch release and stability studies. wisdomlib.orgnih.gov For instance, linearity is established over a specific concentration range, and the limits of detection (LOD) and quantification (LOQ) are determined to prove the method's sensitivity. nih.govjpionline.org Accuracy is confirmed through recovery studies. nih.govjpionline.org

Reference Standard Characterization for Research Purposes

Regulatory Science Research on Impurity Limits and Specifications

Regulatory agencies like the FDA and EMA provide guidelines on the control of impurities in new drug substances and products. The ICH Q3A and Q3B guidelines, for example, establish thresholds for reporting, identifying, and qualifying impurities. Research in this area for Lercanidipine focuses on ensuring that impurities like this compound are controlled at levels that are safe for patients. As a specified impurity, it requires strict control to ensure it does not exceed established limits in the final dosage form.

Development of Impurity Control Strategies in Pharmaceutical Manufacturing Research

Research into impurity control strategies aims to minimize the formation of this compound during the Lercanidipine manufacturing process. This involves understanding the reaction mechanisms that lead to its formation. Since it can be formed via transesterification in the presence of ethanol, a key control strategy is to limit the ethanol content in the solvents used during crystallization and purification steps.

The manufacturing process of Lercanidipine has evolved to improve yield and reduce by-products. google.comgoogle.com Simpler, more efficient synthesis routes have been developed to avoid complex purification steps like column chromatography, which were necessary in earlier methods. google.comgoogle.com Control over crystallization conditions, such as the cooling rate, is also important, as it can affect the incorporation of impurities into the final crystal structure.

Process Analytical Technology (PAT) Applications for Real-time Monitoring

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes. longdom.org In the context of Lercanidipine manufacturing, PAT can be applied to monitor and control the formation of impurities like this compound in real-time. longdom.org

For example, in-line spectroscopic techniques, such as Raman spectroscopy, can be used to monitor the progress of esterification reactions. This allows for real-time adjustments to process parameters to minimize the formation of unwanted side products. The implementation of PAT is crucial for moving towards continuous manufacturing and real-time release testing, which can enhance process efficiency and product quality. pharmtech.com

Compound Names Mentioned

Future Research Directions and Unexplored Avenues

Advanced Computational Chemistry Approaches

In silico methodologies provide a rapid and cost-effective means to predict the behavior and properties of molecules, guiding further experimental work.

Lercanidipine (B1674757) exerts its therapeutic effect by binding to L-type calcium channels. nih.govhpra.ie Molecular docking and dynamics simulations are powerful computational tools that can predict how a ligand, such as 5-Ethyl-demethyl Lercanidipine, interacts with its receptor on an atomic level. univ-biskra.dz

Future research could employ these techniques to model the binding of this compound to the L-type calcium channel. The primary research questions would involve comparing its binding affinity, orientation, and interaction profile with that of the parent lercanidipine. The substitution of a methyl with a slightly larger ethyl group at the C5 ester position could alter key interactions within the binding pocket, potentially affecting the compound's potency and selectivity. Molecular dynamics simulations could further elucidate the stability of the ligand-receptor complex over time and reveal subtle conformational changes in the channel that are induced by the binding of this analog. Such studies would provide invaluable insights into the structure-activity relationships of dihydropyridine-based calcium channel blockers.

Beyond its expected activity at calcium channels, this compound may possess other biological activities. Modern computational tools can predict a compound's bioactivity profile across a wide range of potential targets. core.ac.ukoup.com

A comprehensive in silico screening of this compound against various databases of protein targets could uncover potential off-target interactions. Furthermore, computational models can predict the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties. For instance, lercanidipine is a known substrate of the Cytochrome P450 3A4 (CYP3A4) enzyme. hpra.iee-lactancia.org In silico models could predict whether this compound is also a substrate, inhibitor, or inducer of CYP3A4 or other CYP isozymes, which would be critical for understanding its pharmacokinetic profile and potential for drug-drug interactions. mdpi.commdpi.com These predictive studies can efficiently guide subsequent experimental validation, saving significant resources.

Molecular Docking and Dynamics Simulations for Receptor Interactions

Metabolomics and Degradomics Studies of Related Compounds

Lercanidipine is known to be extensively metabolized, primarily by CYP3A4, into several inactive metabolites. e-lactancia.orgcbg-meb.nl Metabolomics, the large-scale study of small molecules within biological systems, offers a powerful approach to comprehensively map these metabolic pathways. researchgate.net

Future research should involve detailed metabolomics studies in preclinical models and human-derived in vitro systems (e.g., liver microsomes) to fully characterize the biotransformation of lercanidipine and related analogs. Such studies could confirm the metabolic pathways leading to the formation of demethylated and transesterified products like this compound. Similarly, "degradomics," or forced degradation studies, can identify products formed under various stress conditions (e.g., acid, base, oxidation, light). A selective HPLC method has been shown to distinguish lercanidipine from its degradation products, providing a foundation for this work. researchgate.net This knowledge is crucial for understanding the stability of the drug and for the analytical chemistry required in quality control.

Research into Potential for Derivatization and Novel Analog Synthesis

The existence of process impurities, such as the ethyl ester analog of lercanidipine, highlights the chemical tractability of the lercanidipine scaffold for creating new derivatives. this compound can serve as a starting point or a conceptual model for the synthesis of novel analogs.

Research in this area could focus on synthesizing a series of ester analogs at the C5 position (e.g., propyl, isopropyl, butyl) to systematically probe the effect of ester chain length and branching on pharmacological activity. pharmaffiliates.compharmaffiliates.com The synthetic processes for lercanidipine, which involve the coupling of a dihydropyridine (B1217469) core with an amino alcohol side chain, are well-documented and could be adapted for this purpose. google.comwipo.int The goal of such a medicinal chemistry campaign would be to develop new analogs with potentially superior properties, such as enhanced bioavailability, greater vasoselectivity, a longer duration of action, or a modified metabolic profile. The development of chiral synthesis methods would also be a priority, as the enantiomers of asymmetric 1,4-dihydropyridines often exhibit different biological activities. researchgate.net

Exploration of this compound as a Research Tool

Pharmacological research often relies on specific molecular probes to investigate the function of biological targets. While lercanidipine is used as a tool to study L-type calcium channels, its analog, this compound, could serve as a more specialized research instrument.

By comparing the functional effects of lercanidipine and this compound in in vitro assays (e.g., patch-clamp electrophysiology on vascular smooth muscle cells), researchers could precisely delineate the role of the C5-ester substituent in channel binding and modulation. Its slightly altered physicochemical properties, such as lipophilicity, could make it a useful comparator to investigate how these properties influence membrane partitioning and access to the receptor binding site. nih.gov Furthermore, radiolabeled or fluorescently tagged versions of this compound could be synthesized and used in competitive binding assays to screen for new calcium channel modulators or to map the distribution of L-type calcium channels in different tissues.

Q & A

Basic: What are the optimal synthetic pathways for 5-Ethyl-demethyl Lercanidipine, and how can purity be validated experimentally?

Methodological Answer:

To synthesize this compound, begin with a retrosynthetic analysis of its parent compound, Lercanidipine, focusing on selective ethylation and demethylation steps. Use palladium-catalyzed cross-coupling for ethyl group introduction, ensuring inert reaction conditions (e.g., argon atmosphere) to prevent oxidation byproducts . For purity validation, employ High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm, coupled with mass spectrometry (LC-MS) to confirm molecular weight. Quantify impurities via gradient elution protocols, referencing pharmacopeial standards (e.g., ICH Q3A guidelines) . Report retention times and peak area ratios, ensuring reproducibility by triplicate runs .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural elucidation of this compound?

Methodological Answer:

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HMBC) to map substituents on the dihydropyridine core, noting chemical shifts for ethyl groups and demethylation sites (e.g., δ 1.2–1.4 ppm for ethyl protons) . Supplement with Fourier-Transform Infrared Spectroscopy (FTIR) to identify carbonyl stretches (~1680 cm⁻¹) and nitro group vibrations. For chromatographic separation, use Ultra-HPLC (UHPLC) with a sub-2µm particle column to resolve stereoisomers, if present. Validate method robustness via system suitability tests (e.g., tailing factor <2.0, theoretical plates >2000) .

Advanced: How can researchers resolve contradictions in reported pharmacokinetic data for this compound across in vivo studies?

Methodological Answer:

Analyze discrepancies by first standardizing experimental variables:

- Dose normalization : Express data in µmol/kg to account for molecular weight differences between analogs .

- Metabolic context : Compare cytochrome P450 (CYP) isoform activity in model systems (e.g., human liver microsomes vs. rodent models) using enzyme inhibition assays (e.g., ketoconazole for CYP3A4) .

- Statistical reconciliation : Apply meta-analysis tools (e.g., random-effects models) to aggregate data, testing for heterogeneity via I² statistics. Address outliers using sensitivity analyses and report confidence intervals . Document limitations in species-specific absorption rates or sampling timepoints .

Advanced: What in vitro models best predict the calcium channel blocking efficacy of this compound, and how should experimental controls be designed?

Methodological Answer:

Use voltage-clamp electrophysiology on transfected HEK293 cells expressing L-type calcium channels (Cav1.2) to measure current inhibition. Include nifedipine as a positive control and vehicle (DMSO <0.1%) as a negative control . For tissue-level validation, employ isolated rat aortic rings pre-contracted with KCl (60 mM), assessing vasodilation dose-response curves (EC₅₀ calculations). Normalize data to baseline tension and account for batch variability via randomized block design . Advanced studies should incorporate siRNA knockdown of Cav1.2 subunits to confirm target specificity .

Advanced: How can researchers design studies to compare the metabolic stability of this compound with its parent compound?

Methodological Answer:

Conduct parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion, and incubate compounds in human hepatocyte suspensions (37°C, 5% CO₂) over 24 hours. Sample at 0, 1, 4, 8, and 24 hours, quenching reactions with acetonitrile. Quantify parent compound and metabolites via LC-MS/MS, using deuterated internal standards for calibration . Calculate intrinsic clearance (CLint) using the in vitro half-life method. For comparative analysis, apply paired t-tests to CLint values, ensuring sample size adequacy (power >0.8, α=0.05) .

Basic: What are the critical parameters for ensuring reproducibility in the synthesis of this compound?

Methodological Answer:

Document reaction parameters rigorously:

- Temperature control : Use jacketed reactors with ±1°C accuracy for exothermic steps (e.g., ethylation).

- Catalyst loading : Optimize palladium catalyst (e.g., Pd(OAc)₂) at 2–5 mol% to minimize residual metal contaminants .

- Workup protocols : Include aqueous washes (3× with brine) and silica gel column chromatography (hexane/EtOAc gradient) to isolate intermediates. Publish detailed spectral data (NMR, HRMS) and chromatograms in supplementary materials for peer validation .

Advanced: How should researchers address conflicting hypotheses about the role of this compound in vascular selectivity versus systemic effects?

Methodological Answer:

Design a dual-model study:

In vitro : Compare potency in mesenteric vs. coronary artery smooth muscle cells using patch-clamp assays .

In vivo : Administer the compound in hypertensive rat models, measuring blood pressure (telemetry) and plasma concentrations (LC-MS/MS) .

Apply mechanistic PK/PD modeling to correlate tissue distribution (e.g., brain:plasma ratios) with hemodynamic outcomes. Use ANOVA with post-hoc Tukey tests to identify significant differences in vascular vs. systemic parameters, adjusting for multiple comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.